

A Technical Guide to Paulomycin B Production by *Streptomyces paulus*

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Compound of Interest

Compound Name: *Paulomycin B*

Cat. No.: B15567891

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This technical guide provides an in-depth overview of *Streptomyces paulus*, the producing organism of the potent antibiotic **Paulomycin B**. This document details the biosynthesis of **Paulomycin B**, cultivation of the producing organism, methods for genetic manipulation, and the compound's bioactivity.

Introduction to *Streptomyces paulus* and Paulomycins

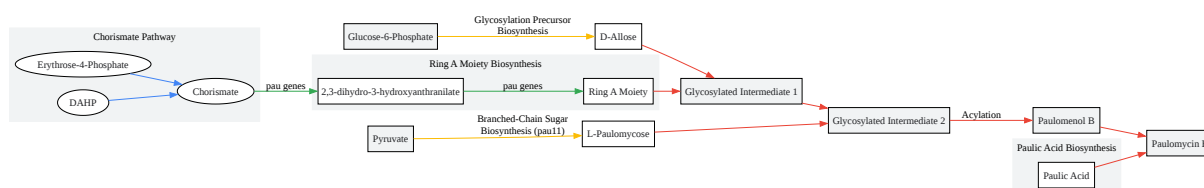
Streptomyces paulus is a species of Gram-positive bacteria belonging to the genus *Streptomyces*, which is renowned for its prolific production of secondary metabolites, including a wide array of antibiotics. Paulomycins A and B were first isolated from *Streptomyces paulus* strain 273 (UC 5142).^[1] These compounds, along with other derivatives such as paulomycins A2, C, D, E, and F, exhibit significant activity, primarily against Gram-positive bacteria.^[2]

Paulomycin B (C₃₃H₄₄N₂O₁₇S) is a glycosylated antibiotic characterized by a unique paulic acid moiety containing a rare isothiocyanate group, an acetylated D-allose, and an eight-carbon sugar known as paulomycose, which is esterified with isobutyric acid.^{[3][4]} Its complex structure has made it a subject of interest for biosynthetic studies and potential therapeutic applications.

Biosynthesis of Paulomycin B

The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, termed the 'pau' cluster. This cluster has been identified and characterized in several producing strains, including *Streptomyces paulus* NRRL 8115 and *Streptomyces albus* J1074.[3] The biosynthetic pathway is proposed to be a convergent model, where different components of the molecule are synthesized separately before their final assembly.

A proposed biosynthetic pathway for Paulomycin A and B begins with the chorismate pathway. Key precursors include 3-deoxy-D-arabinose-heptulosonic 7-phosphate (DAHP) and erythrose-4-phosphate (E4P). The pathway involves several enzymatic steps to construct the core moieties, which are then glycosylated and acylated to form the final paulomycin structures.



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Proposed convergent biosynthetic pathway for **Paulomycin B**.

Cultivation and Fermentation of *Streptomyces paulus*

Optimal production of **Paulomycin B** requires specific culture conditions and media compositions. The following tables summarize the media used for the cultivation and fermentation of *S. paulus*.

Table 1: Media Composition for Streptomyces paulus Cultivation

Medium	Component	Concentration (g/L)
GS-7 (Seed Medium)	L-Asparagine	1.0
	L-Tyrosine	0.5
	Dipotassium hydrogen phosphate	0.5
	Magnesium sulphate heptahydrate	0.5
	Sodium chloride	0.5
	Trace salt solution	1.0 mL
	Glycerol	15.0 mL
	Agar (for solid medium)	20.0
R5A (Production Medium)	Sucrose	103.0
	K ₂ SO ₄	0.25
	MgCl ₂ ·6H ₂ O	10.12
	Glucose	10.0
	Difco Casaminoacids	0.1
	Trace element solution	2.0 mL
	Difco Yeast Extract	5.0
	TES buffer	5.73
	KH ₂ PO ₄ (0.5%)	1.0 mL
	CaCl ₂ ·2H ₂ O (5M)	0.4 mL
	L-proline (20%)	1.5 mL
	NaOH (1N)	0.7 mL

Note: The composition for GS-7 medium is based on ISP Medium No. 7 (Tyrosine Agar), which is cited as a component of the seed culture medium. The composition for R5A is a widely used medium for *Streptomyces* fermentation.

Table 2: Fermentation Parameters for **Paulomycin B** Production

Parameter	Value
Producing Strain	<i>Streptomyces paulus</i> NRRL 8115
Seed Culture Medium	GS-7
Production Medium	R5A
Incubation Temperature	28°C
Incubation Time (Seed)	2 days
Incubation Time (Production)	4 days
Agitation	250 rpm

Experimental Protocol: Paulomycin B Production

- Seed Culture Preparation: Inoculate 50 μ L of *S. paulus* NRRL8115 spores into GS-7 medium.
- Incubate the seed culture at 28°C for 2 days with shaking at 250 rpm.
- Production Culture: Inoculate 50 mL of R5A medium with the seed culture at a 2% (v/v) ratio.
- Incubate the production culture at 28°C for 4 days with shaking at 250 rpm.

Overexpression of the activator-encoding gene *pau13* in *S. paulus* has been shown to significantly increase the production of paulomycins.

Table 3: Improvement of Paulomycin Production by Overexpression of *pau13*

Compound	Fold Increase in Titer
Paulomycin A	3.4 ± 0.9
Paulomycin B	4.2 ± 1.3
Paulomenol A	4.1 ± 0.8
Paulomenol B	4.2 ± 1.2

Data from Li et al. (2015).

Extraction and Purification of Paulomycin B

A general protocol for the extraction and subsequent purification of paulomycins from fermentation broth is outlined below.

Experimental Protocol: Extraction and Purification

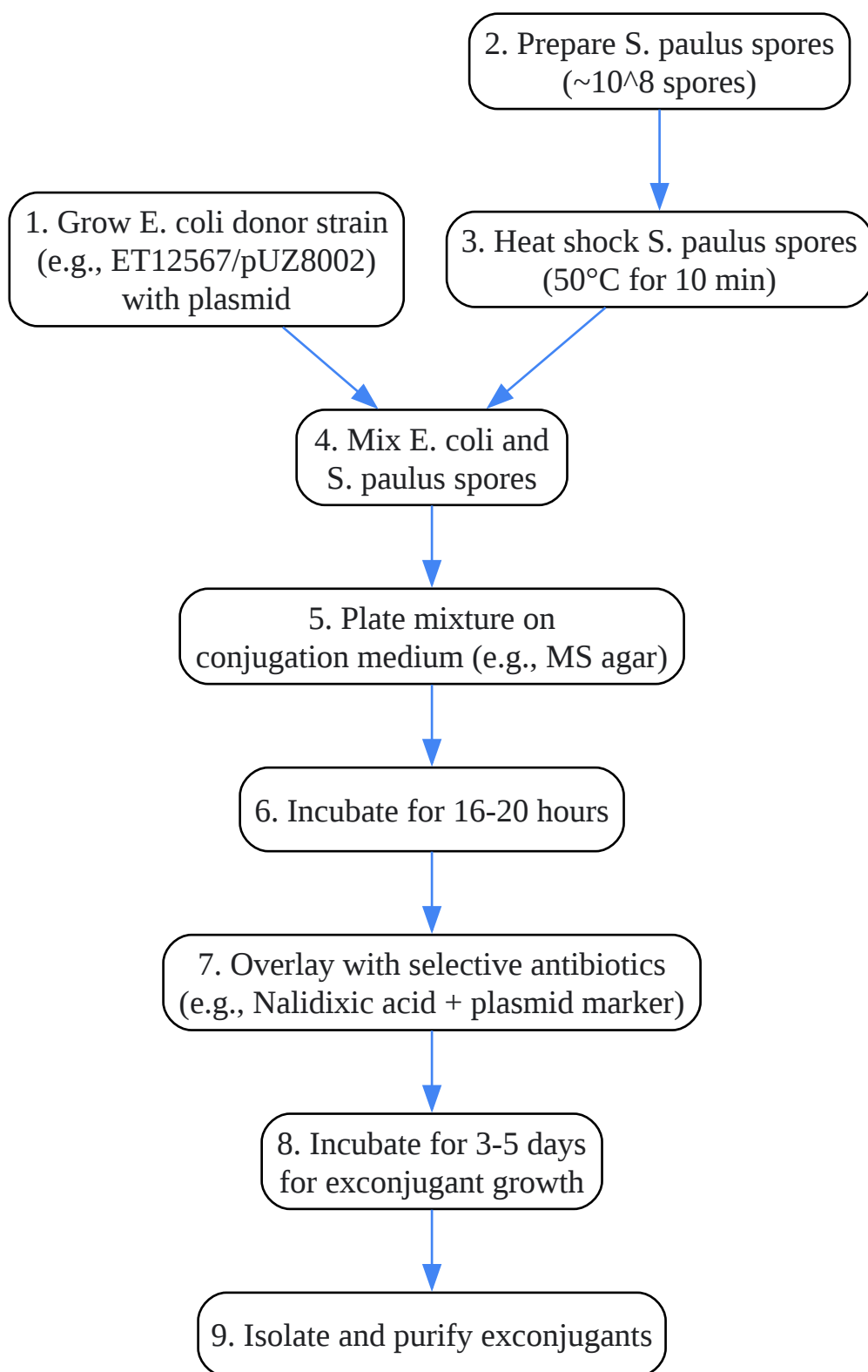
- Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
- Concentration: Dry the combined ethyl acetate extracts in vacuo.
- Purification: The crude extract can be further purified using chromatographic techniques.
 - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. Elution with a gradient of hexane and ethyl acetate can separate different paulomycin derivatives.
 - Preparative HPLC: Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol/water gradient containing 0.1% trifluoroacetic acid (TFA).

Genetic Manipulation of *Streptomyces paulus*

Genetic manipulation of *S. paulus* is essential for strain improvement and biosynthetic studies. Intergeneric conjugation from *Escherichia coli* is a common method for introducing plasmids into *Streptomyces*.

Experimental Protocol: Intergeneric Conjugation

This protocol is a general method applicable to many *Streptomyces* species, including *S. paulus*.



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